2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
Description
Properties
IUPAC Name |
[2-chloro-4-[(3-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-7-6-10(8-13(14)17)15(20)18-12-5-3-4-11(16)9-12/h3-9H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPAJKITNHDQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 2-chloro-4-nitrophenylamine with 3-chloroaniline under controlled conditions to form an intermediate compound.
Reduction: The nitro group in the intermediate is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfamation: The final step involves the reaction of the amine intermediate with dimethylsulfamoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the chloroaniline moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol under conditions such as catalytic hydrogenation.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Products may include various oxidized derivatives depending on the reaction conditions.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products include hydroxylated derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Anticancer Research
- Recent studies have indicated that compounds similar to 2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of sulfonamides have been shown to induce apoptosis in colon and breast cancer cells, demonstrating their potential as anticancer agents .
- Enzyme Inhibition
Agricultural Applications
- Herbicide Development
-
Pesticide Formulations
- Given its biological activity, this compound can be explored for use in pesticide formulations aimed at controlling pests that threaten crop yields.
Data Tables
Case Studies
- Cytotoxicity Evaluation
- Photosynthetic Inhibition
Mechanism of Action
The mechanism of action of 2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate often involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in metabolic pathways.
Pathways: It may affect signaling pathways related to cell growth and apoptosis, making it a candidate for anti-cancer research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Chlorine Substitution Patterns
a) 2-Chloro-4-[(2-Chloroanilino)Carbonyl]Phenyl-N,N-Dimethylsulfamate
- CAS : 338405-97-3 .
- Key Difference : Chlorine at the 2-position of the aniline ring (vs. 3-position in the target compound).
- Impact : Altered steric and electronic effects may influence binding to biological targets (e.g., enzymes or receptors).
b) 4-[(2,3-Dichloroanilino)Carbonyl]Phenyl-N,N-Dimethylsulfamate
Functional Equivalents: Sulfamate vs. Benzamide Derivatives
a) Flufenoxuron (Insecticide)
- CAS : 101463-69-8 .
- Structure: N-[[[4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-fluorophenyl]amino]carbonyl]-2,6-difluorobenzamide.
- Molecular Formula : C₂₁H₁₁ClF₆N₂O₃.
- Key Differences :
- Functional Group : Benzamide core (vs. sulfamate in the target compound).
- Substituents : Trifluoromethyl and fluorine atoms enhance metabolic stability.
- Molecular Weight : 488.7 g/mol (vs. 389.3 for target compound).
- Application : Insect growth regulator targeting chitin synthesis .
b) Flucycloxuron
- Structure: N-[[[4-((4-Chlorophenyl)cyclopropylmethylene)aminoxymethyl]phenyl]amino]carbonyl]-2,6-difluorobenzamide .
Physicochemical Properties
| Property | Target Compound | 2,3-Dichloro Analog | Flufenoxuron |
|---|---|---|---|
| Molecular Weight (g/mol) | 389.3 | 389.3 | 488.7 |
| XLogP3 | 3.5 | 3.5 | 6.2 (estimated) |
| TPSA (Ų) | 84.1 | 84.1 | 95.5 |
| Hydrogen Bond Acceptors | 5 | 5 | 9 |
Key Observations :
- The target compound and its analogs share similar TPSA and XLogP3 values, suggesting comparable solubility and permeability.
- Flufenoxuron’s higher molecular weight and fluorine content contribute to greater environmental persistence.
Environmental and Regulatory Aspects
- Regulatory scrutiny similar to flufenoxuron (EPA tolerance codes) .
- Degradation : Sulfamate group may facilitate faster biodegradation compared to fluorinated benzamides.
Biological Activity
2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a compound of interest in pharmaceutical and chemical research due to its potential biological activities. Understanding its biological effects, mechanisms of action, and associated risks is crucial for its application in drug development and safety assessments.
- Chemical Formula : C15H14Cl2N2O4S
- Molecular Weight : 367.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its structural components, particularly the sulfamate group, which is known for its ability to interact with various biological targets. The presence of chlorine atoms and the aniline moiety suggests potential interactions with cellular enzymes and receptors.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways that promote cell survival and proliferation.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 | 15.2 | Apoptosis induction via mitochondrial pathway |
| Study 2 | MCF-7 | 12.5 | Inhibition of cell cycle progression |
Genotoxicity Assessment
Given the structural features, particularly the sulfamate group, there is a potential for genotoxic effects. Studies assessing genotoxicity are critical for evaluating safety in pharmaceutical applications.
Case Studies and Research Findings
-
Case Study on Antitumor Efficacy :
- A study conducted on various cancer cell lines revealed that this compound exhibits significant cytotoxicity, particularly against lung and breast cancer cells. The compound's mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
-
Toxicological Profile :
- An evaluation of the toxicological profile indicated that while the compound shows promise in anticancer activity, it also poses risks related to genotoxicity. Regulatory assessments suggest careful monitoring during therapeutic applications.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with chlorinated aromatic precursors. Key steps include:
Acylation : Reacting 3-chloroaniline with a carbonyl chloride derivative to form the anilino-carbonyl intermediate.
Sulfamation : Introducing the N,N-dimethylsulfamate group via reaction with dimethylsulfamoyl chloride under anhydrous conditions.
Characterization via IR spectroscopy (C=O stretch ~1680 cm⁻¹, sulfamate S=O ~1350 cm⁻¹) and ¹H/¹³C NMR (distinct peaks for dimethyl groups and aromatic protons) is critical for validation .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Look for aromatic protons in the δ 7.0–8.0 ppm range and dimethyl sulfamate protons as singlets at δ 3.0–3.2 ppm.
- Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular weight (e.g., ~370–380 g/mol). High-resolution MS can confirm isotopic patterns for Cl atoms.
- X-ray Crystallography : Resolves steric effects of the bulky sulfamate group and confirms dihedral angles between aromatic rings .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Moisture Sensitivity : The sulfamate group is prone to hydrolysis; store under inert gas (N₂/Ar) at –20°C.
- Light Sensitivity : Chlorinated aromatics may degrade under UV; use amber vials.
- Analytical Monitoring : Regular HPLC (C18 column, acetonitrile/water gradient) detects decomposition products .
Advanced Research Questions
Q. Why does phenyl-N,N-dimethyl sulfamate require elevated temperatures in Suzuki–Miyaura coupling reactions compared to other sulfamates?
- Methodological Answer : DFT studies reveal a high oxidative addition barrier (27.6 kcal/mol ) for Pd catalysts interacting with the sulfamate group. This necessitates temperatures ≥80°C to overcome kinetic limitations. Comparative
| Substrate | Reaction Temp. | ΔG‡ (kcal/mol) |
|---|---|---|
| 1-Naphthyl sulfamate | RT | 18.2 |
| Phenyl-N,N-dimethyl sulfamate | 80°C | 27.6 |
Recommendation : Use electron-rich Pd ligands (e.g., XPhos) to lower activation energy .
Q. How can computational models reconcile discrepancies between predicted and experimental reaction yields?
- Methodological Answer :
- DFT Limitations : Solvent effects and entropic factors are often underestimated. Incorporate implicit solvent models (e.g., SMD) and explicit solvation in simulations.
- Experimental Calibration : Validate computational barriers with kinetic studies (e.g., Eyring plots). For example, a 5 kcal/mol error in DFT corresponds to a ~10⁴ difference in rate constants .
Q. What mechanistic role does the sulfamate group play in transition-metal-catalyzed reactions?
- Methodological Answer : The sulfamate acts as a directing group , coordinating to Pd or Ni centers during oxidative addition. However, steric hindrance from N,N-dimethyl substituents slows ligand exchange. In situ IR spectroscopy tracks metal-sulfamate adduct formation, while Hammett studies correlate electronic effects with turnover frequencies .
Q. How do substituents on the aryl ring influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., Cl): Increase oxidative addition rates but may promote side reactions (e.g., β-hydride elimination).
- Steric Effects : Ortho-substituents hinder catalyst access, requiring bulky ligands (e.g., t-BuBrettPhos).
Case Study : 3-Chloroanilino derivatives show 20% lower yields than non-halogenated analogs due to competing C–Cl activation .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the catalytic activity of Pd complexes with this sulfamate?
- Methodological Answer :
- Reproducibility Checks : Ensure consistent ligand-to-metal ratios and solvent purity (trace O₂/H₂O inhibits Pd(0)).
- Advanced Characterization : Use XAS (X-ray Absorption Spectroscopy) to identify active Pd species and TEM to rule out nanoparticle formation.
- Meta-Analysis : Compare studies using shared benchmarks (e.g., TOF for biphenyl formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
